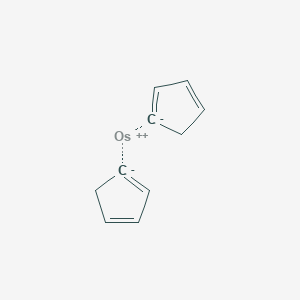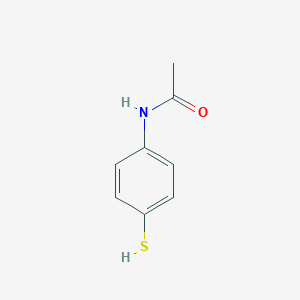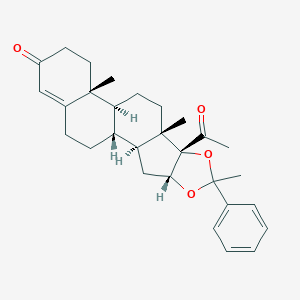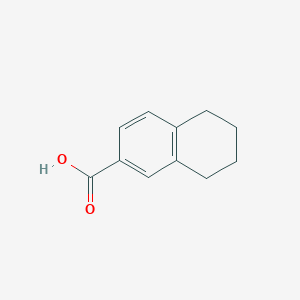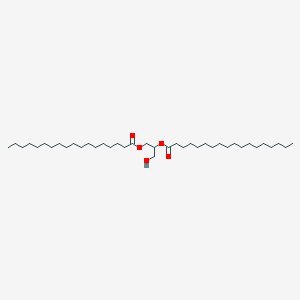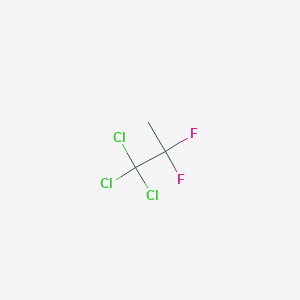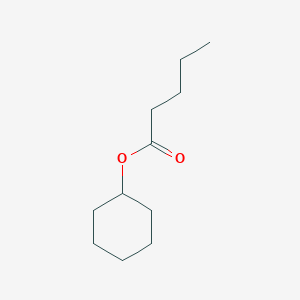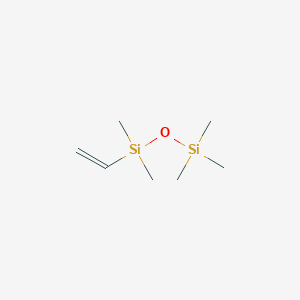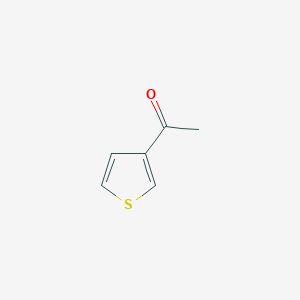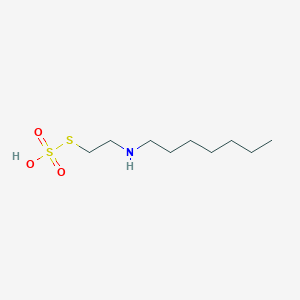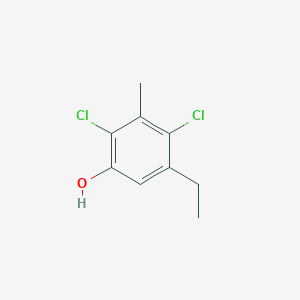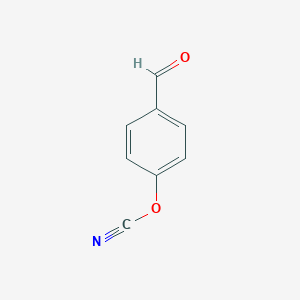
4-Formylphenyl cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Formylphenyl cyanate is a compound that contains a cyanate functional group . Cyanate is an anion with the chemical formula OCN− and is a resonance of three forms . The cyanate functional group is distinct from the isocyanate functional group .
Synthesis Analysis
The synthesis of novel cyanates is determined by the desire to improve the properties of the polymers on their basis . This includes increasing the glass transition temperature, reducing the inflammability, improving the impact resistance, decreasing the dielectric permittivity, decreasing the moisture absorption, improving the resistance to thermal oxidation, enhancing processability, and avoiding the use of petroleum stock .Molecular Structure Analysis
The cyanate ion is linear, with a single C−O bond and a triple C≡N bond . The infrared spectrum of a cyanate salt has a band at ca. 2096 cm −1; such a high frequency is characteristic of a triple bond .Chemical Reactions Analysis
Cyanate is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis
Cyanate ester resins, which include 4-Formylphenyl cyanate, exhibit properties such as high temperature stability and chemical resistance, low moisture uptake and low dielectric constant in the cured state, as well as low viscosity in the uncured state .Safety And Hazards
Future Directions
Modern research is focusing on the study of monomers and oligomers as precursors of cyanate ester resins, promising binders for the preparation of composites . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis .
properties
IUPAC Name |
(4-formylphenyl) cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-6-11-8-3-1-7(5-10)2-4-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZMVNQWJIIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566829 |
Source


|
| Record name | 4-Formylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl cyanate | |
CAS RN |
1126-84-7 |
Source


|
| Record name | 4-Formylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

